molecular formula C16H19N3O3 B15210808 D-Tryptophyl-D-proline CAS No. 821776-24-3

D-Tryptophyl-D-proline

Cat. No.: B15210808
CAS No.: 821776-24-3
M. Wt: 301.34 g/mol
InChI Key: DXYQIGZZWYBXSD-TZMCWYRMSA-N
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Description

®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features an indole moiety, an amino acid, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and ®-2-amino-3-(1H-indol-3-yl)propanoic acid.

    Coupling Reaction: The key step involves coupling the two starting materials using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.

    Automated Processes: Utilizing automated peptide synthesizers to streamline the coupling reactions and purification processes.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or acyl chlorides under appropriate conditions.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the indole ring.

    Reduced Analogs: Compounds with reduced functional groups.

    Substituted Products: Molecules with different functional groups introduced at the amino or carboxylic acid positions.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of complex molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of chiral products.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Interactions: Studied for its role in modulating protein-protein interactions.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Biotechnology: Applied in biotechnological processes for the production of bioactive compounds.

Mechanism of Action

The mechanism of action of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects.

    Binding Interactions: The indole moiety and amino acid residues play crucial roles in binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((S)-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-sulfonic acid: A derivative with a sulfonic acid group.

Uniqueness

    Chirality: The specific stereochemistry of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid imparts unique biological activity.

    Indole Moiety: The presence of the indole ring contributes to its distinct chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and participate in diverse applications makes it a versatile compound.

Properties

CAS No.

821776-24-3

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1

InChI Key

DXYQIGZZWYBXSD-TZMCWYRMSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O

Origin of Product

United States

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